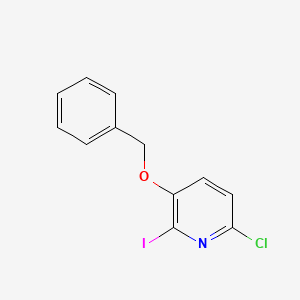

3-(Benzyloxy)-6-chloro-2-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClINO |

|---|---|

Molecular Weight |

345.56 g/mol |

IUPAC Name |

6-chloro-2-iodo-3-phenylmethoxypyridine |

InChI |

InChI=1S/C12H9ClINO/c13-11-7-6-10(12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

ZRERKABNZFTBOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)Cl)I |

Origin of Product |

United States |

Reaction Profile and Transformational Chemistry of 3 Benzyloxy 6 Chloro 2 Iodopyridine

Reactivity and Selectivity of Halogen Atoms on the Pyridine (B92270) Nucleus

The reactivity of halogenated pyridines is a well-studied area of organic chemistry, with the nature and position of the halogen atoms, as well as other substituents on the ring, playing a crucial role in determining the outcome of a reaction. In 3-(benzyloxy)-6-chloro-2-iodopyridine, the presence of two different halogens at positions activated by the ring nitrogen (positions 2 and 6) makes it an interesting substrate for a variety of transformations.

Halogenated pyridines are excellent candidates for nucleophilic aromatic substitution (SNAr) reactions, particularly when the halogen is located at the 2- or 4-position relative to the ring nitrogen. The SNAr mechanism in pyridines proceeds via an addition-elimination pathway. chemistrysteps.com In the first, typically rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring helps to stabilize this intermediate by delocalizing the negative charge. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. chemistrysteps.com For a successful SNAr reaction, the aromatic ring is often activated by electron-withdrawing groups that can stabilize the anionic Meisenheimer complex. libretexts.org

In the context of SNAr reactions, the reactivity of different halogens as leaving groups is counterintuitive when compared to SN1 and SN2 reactions. The rate of SNAr reactions is primarily influenced by the electronegativity of the halogen, which affects the electrophilicity of the carbon atom it is attached to. A more electronegative halogen creates a greater partial positive charge on the carbon, making it more susceptible to nucleophilic attack. Consequently, the reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. chemistrysteps.com The bond strength of the carbon-halogen bond, which is a determining factor in SN1 and SN2 reactions, is less important in SNAr because the cleavage of this bond occurs in the fast, second step of the mechanism. youtube.com

Therefore, in this compound, the C-Cl bond at the 6-position is expected to be more reactive towards nucleophilic attack than the C-I bond at the 2-position under SNAr conditions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the differential reactivity of the C-I and C-Cl bonds can be exploited to achieve selective functionalization.

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is one of the most widely used cross-coupling reactions. wikipedia.org In contrast to SNAr reactions, the reactivity of halogens in Suzuki-Miyaura coupling is primarily determined by the carbon-halogen bond dissociation energy. The rate-determining step is typically the oxidative addition of the palladium catalyst to the C-X bond, which occurs more readily for weaker bonds. The established reactivity order for halogens is I > Br > OTf > Cl. wikipedia.org

This differential reactivity allows for the selective functionalization of di- and polyhalogenated aromatic compounds. For this compound, the C-I bond at the 2-position is significantly more reactive than the C-Cl bond at the 6-position in Suzuki-Miyaura coupling. This allows for the selective introduction of a substituent at the 2-position while leaving the 6-chloro group intact for potential subsequent transformations.

Table 1: Relative Reactivity of Halogens in Suzuki-Miyaura Coupling

| Halogen/Leaving Group | Relative Reactivity |

| Iodo (I) | Most Reactive |

| Bromo (Br) | Moderately Reactive |

| Triflate (OTf) | Moderately Reactive |

| Chloro (Cl) | Least Reactive |

The Stille coupling reaction is another important palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organohalide with an organotin compound. wikipedia.org Similar to the Suzuki-Miyaura coupling, the mechanism of the Stille reaction involves an oxidative addition step, which is favored for weaker carbon-halogen bonds. wikipedia.org

Consequently, the reactivity trend for halogens in the Stille reaction is also I > Br > Cl. wikipedia.orgrsc.org This predictable selectivity makes it possible to perform regioselective cross-coupling reactions on this compound. The C-I bond at the 2-position will react preferentially with an organotin reagent under Stille coupling conditions, allowing for the synthesis of 2-substituted-3-(benzyloxy)-6-chloropyridines.

Table 2: Comparison of Halogen Reactivity in SNAr and Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactivity Order of C-X Bonds | Key Influencing Factor |

| Nucleophilic Aromatic Substitution (SNAr) | C-F > C-Cl > C-Br > C-I | Electronegativity of Halogen |

| Suzuki-Miyaura Coupling | C-I > C-Br > C-Cl | C-X Bond Dissociation Energy |

| Stille Coupling | C-I > C-Br > C-Cl | C-X Bond Dissociation Energy |

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a fundamental transformation for converting organic halides into highly reactive organometallic reagents. wikipedia.org The carbon-iodine bond in this compound is the most susceptible to this reaction. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (-78 °C) in an ethereal solvent, would result in a rapid exchange to produce the corresponding 2-lithiopyridine intermediate. wikipedia.orgharvard.edu

The rate of exchange follows the trend I > Br > Cl, ensuring complete selectivity for the C-2 position. wikipedia.org The resulting organolithium species is a powerful nucleophile and can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups. The presence of the benzyloxy group at the C-3 position may influence the reaction through chelation or inductive effects. wikipedia.org Grignard reagents can also be prepared via metal-halogen exchange, often using reagents like isopropylmagnesium chloride. ethz.ch

Radical Functionalization Pathways of Halopyridines

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a 2-pyridyl radical. This can be achieved through photolysis or by using radical initiators. nih.govambeed.com Once formed, this carbon-centered radical can participate in a variety of transformations. For instance, it can add to alkenes in a radical Heck-type reaction or be trapped by radical scavengers. sioc.ac.cn Studies on the photolysis of 2-iodopyridine (B156620) have shown that it can lead to the formation of a 2-pyridyl cation, which can then react with nucleophiles present in the medium. nih.gov Radical functionalization provides a complementary approach to the more common transition-metal-catalyzed methods for modifying the pyridine ring. rsc.org

Reactivity Considerations of the Benzyloxy Group

Cleavage Reactions of the Benzyloxy Ether Linkage

The benzyloxy group is a widely used protecting group for hydroxyl functionalities due to its general stability and the variety of methods available for its removal.

The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. acsgcipr.org This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. acsgcipr.org The reaction is typically clean and proceeds under mild conditions, generating toluene (B28343) as a byproduct. acsgcipr.org However, the presence of the pyridine ring can sometimes inhibit the catalyst; additives like ammonia (B1221849) or pyridine itself have been used to selectively prevent benzyl ether cleavage while allowing other reducible groups to react. organic-chemistry.org

Alternatively, strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), or strong protic acids, can be used to cleave the benzyl ether bond. acsgcipr.orgnih.gov These conditions are considerably harsher than hydrogenolysis and may not be compatible with other functional groups in the molecule. Oxidative cleavage, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is also a viable method, particularly for electron-rich benzyl ethers, though it is less common for simple benzyl groups.

Reactions Involving the Benzylic Methylene (B1212753) Unit

No specific data found.

Derivatization Strategies for Expanding the Chemical Space of this compound

No specific data found.

Chemo- and Regioselective Introduction of Diverse Chemical Functionalities

No specific data found.

Synthesis of Analogs for Structure-Reactivity Relationship Studies

No specific data found.

Advanced Characterization and Theoretical Investigations of 3 Benzyloxy 6 Chloro 2 Iodopyridine

Spectroscopic Methodologies for Comprehensive Structural Elucidation

The unambiguous determination of the molecular structure of complex organic compounds such as 3-(Benzyloxy)-6-chloro-2-iodopyridine relies on a synergistic application of modern spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy stand as the most powerful tools for providing detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups. While direct experimental spectra for this compound are not extensively published, a thorough analysis based on established spectroscopic principles and data from analogous structures allows for a robust prediction of its spectral characteristics. This section outlines the theoretical basis and expected outcomes of these spectroscopic investigations for the complete structural elucidation and characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of the substituents on the pyridine (B92270) and benzene (B151609) rings.

¹H NMR Analysis: The ¹H NMR spectrum is expected to show signals in three main regions: the aromatic pyridine protons, the aromatic benzyl (B1604629) protons, and the benzylic methylene (B1212753) protons. The pyridine ring contains two adjacent protons, H-4 and H-5. Due to the anisotropic effect of the pyridine ring and the influence of the substituents, these protons are expected to appear as doublets. The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet, while the two benzylic protons (-CH₂-) adjacent to the ether oxygen will manifest as a characteristic singlet.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule (5 from the pyridine ring, 6 from the benzyl phenyl ring, and 1 from the benzylic carbon). The chemical shifts are governed by the inductive and resonance effects of the benzyloxy, chloro, and iodo substituents. A notable feature is the anticipated significant upfield shift of the C-2 carbon due to the "heavy atom effect" of the directly bonded iodine atom. nih.gov The carbons attached to the electronegative oxygen (C-3) and chlorine (C-6) are expected to be deshielded and appear at a lower field.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on theoretical principles and data from analogous compounds.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-4 | ~7.6 - 7.8 | d (Doublet) | 1H |

| H-5 | ~7.0 - 7.2 | d (Doublet) | 1H |

| -OCH₂- | ~5.2 - 5.4 | s (Singlet) | 2H |

| Phenyl (C₆H₅) | ~7.3 - 7.5 | m (Multiplet) | 5H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on theoretical principles and data from analogous compounds.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~90 - 100 |

| C-3 (Pyridine) | ~155 - 160 |

| C-4 (Pyridine) | ~140 - 145 |

| C-5 (Pyridine) | ~115 - 120 |

| C-6 (Pyridine) | ~150 - 155 |

| -OCH₂- | ~70 - 75 |

| C-ipso (Phenyl) | ~135 - 138 |

| C-ortho (Phenyl) | ~127 - 129 |

| C-meta (Phenyl) | ~128 - 130 |

| C-para (Phenyl) | ~128 - 130 |

To confirm the predicted structure and assign all signals unequivocally, a suite of two-dimensional (2D) NMR experiments is essential. These techniques correlate signals from different nuclei to reveal through-bond connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be expected between the H-4 and H-5 protons of the pyridine ring, confirming their adjacency. The protons of the phenyl ring would also show a network of COSY correlations, helping to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orglibretexts.org It is a highly sensitive method for definitively linking the proton and carbon skeletons. libretexts.org Expected correlations include: H-4 with C-4, H-5 with C-5, the benzylic protons with the -OCH₂- carbon, and each phenyl proton with its corresponding carbon atom. Quaternary carbons, such as C-2, C-3, C-6, and the ipso-carbon of the phenyl ring, will be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (two- and three-bond ¹H-¹³C correlations), thereby linking different molecular fragments. libretexts.org Key HMBC correlations anticipated for this structure would include:

The benzylic (-OCH₂-) protons showing correlations to the pyridine C-3 and the phenyl ipso-carbon, confirming the ether linkage.

The pyridine H-4 proton correlating to the quaternary carbons C-2 and C-6, and to C-5.

The pyridine H-5 proton correlating to the quaternary carbon C-3 and to C-4.

The chemical shifts in this compound are a direct consequence of the electronic properties of its three distinct substituents.

Halogen Substituents (Iodo and Chloro): Halogens exert a combination of an electron-withdrawing inductive effect (-I) and an electron-donating resonance (mesomeric) effect (+M). For chlorine, the strong -I effect typically dominates, deshielding nearby nuclei. The iodine atom introduces a unique and powerful "heavy atom effect," which causes a large upfield (shielding) shift for the ipso-carbon (C-2) to which it is bonded. nih.govolemiss.edu This effect diminishes with distance.

Benzyloxy Substituent (-OCH₂Ph): The ether oxygen atom is strongly electron-donating through resonance (+M) due to its lone pairs, which increases electron density at the ortho and para positions of the pyridine ring (C-2, C-4, and C-6). Simultaneously, the oxygen's high electronegativity results in an inductive withdrawal (-I) of electron density. researchgate.netnih.gov For carbons C-4 and C-5, the resonance effect of the benzyloxy group at C-3 will significantly influence their shielding. The benzylic group itself introduces anisotropy that can affect the chemical shifts of nearby protons.

The interplay of these competing effects from the three substituents determines the final observed chemical shifts for each nucleus in the molecule. mdpi.commdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. These methods are complementary and are used to identify the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the specific stretching and bending vibrations of its constituent functional groups.

Aromatic Ring Vibrations: Both the pyridine and benzene rings will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. libretexts.orgnih.gov In-plane C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. elixirpublishers.com

Ether Linkage: A strong, prominent band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage is expected in the 1300-1200 cm⁻¹ region. spectroscopyonline.com A weaker symmetric stretch may appear at a lower frequency. spectroscopyonline.com

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted pyridine and the monosubstituted benzene ring would appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern. libretexts.org

Carbon-Halogen Stretches: The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ range, while the C-I stretch, involving a heavier atom, is expected at a lower frequency, typically between 600-500 cm⁻¹. These bands fall within the complex "fingerprint region" and can be challenging to assign definitively. uhcl.edu

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The pyridine ring breathing modes and the C-I bond stretch, which involves a highly polarizable iodine atom, may produce strong signals in the Raman spectrum. nih.govacs.org

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound Predicted values are based on theoretical principles and data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aromatic (Pyridine & Phenyl) | 3100 - 3000 | Medium | Strong |

| C-H Stretch | Aliphatic (-CH₂-) | 3000 - 2850 | Medium | Medium |

| C=C / C=N Stretch | Aromatic Rings | 1600 - 1400 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | 1300 - 1200 | Strong | Weak |

| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 | Strong | Weak |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Medium-Strong | Medium |

| C-I Stretch | Aryl Halide | 600 - 500 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

The UV-Vis spectrum of this compound is expected to be dominated by π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with the conjugated π-systems of the pyridine and benzene rings. The extended conjugation provided by the benzyloxy group connected to the pyridine ring is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted pyridine. Aromatic compounds commonly exhibit intense absorption bands related to these transitions.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen atom of the benzyloxy group, to a π* antibonding orbital. These transitions are generally of much lower intensity (small ε) compared to π → π* transitions. They typically appear at longer wavelengths as shoulders on the main absorption bands or as separate, weak bands. The presence of polar solvents can induce a hypsochromic (blue) shift in n → π* transitions due to the stabilization of the non-bonding orbital.

The specific absorption maxima (λmax) for this compound would be influenced by the electronic effects of its substituents. The electron-donating benzyloxy group and the electron-withdrawing chloro and iodo groups interact with the π-system of the pyridine ring, modulating the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | π (Pyridine, Benzene) → π* | Shorter Wavelength (UV) | High (ε > 10,000) |

| n → π* | n (Nitrogen, Oxygen) → π* | Longer Wavelength (UV) | Low (ε < 1,000) |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound and for elucidating its structure through analysis of its fragmentation patterns.

The molecular formula of the compound is C₁₃H₁₀ClINO. Using the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O), the calculated monoisotopic mass is 372.9472 g/mol . HRMS can measure this mass with high precision (typically within 5 ppm), allowing for the confident determination of the elemental formula.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ is formed. This parent ion then undergoes fragmentation, breaking at its weakest bonds to form smaller, characteristic fragment ions. The predicted fragmentation pattern for this compound would likely involve the following key pathways:

Cleavage of the Benzylic Ether Bond: This is a common and highly favorable fragmentation pathway.

Loss of a benzyl radical (•CH₂C₆H₅) to yield an ion corresponding to the substituted hydroxypyridine.

Formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a very common fragment in molecules containing a benzyl group.

Loss of Halogen Atoms:

Loss of an iodine radical (•I), which is a good leaving group.

Loss of a chlorine radical (•Cl).

Ring Fragmentation: Cleavage of the pyridine ring itself, although this typically requires higher energy and leads to more complex patterns.

Table 2: Predicted HRMS Fragments for this compound

| Ion | Proposed Formula | Calculated Monoisotopic Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺˙ | C₁₃H₁₀ClINO | 372.9472 | Molecular Ion |

| [M-I]⁺ | C₁₃H₁₀ClNO | 245.0451 | Loss of Iodine radical |

| [M-CH₂C₆H₅]⁺ | C₆H₃ClINO | 281.9002 | Loss of Benzyl radical |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 | Tropylium cation |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding the molecule's structure and properties.

As of this writing, a search of publicly available crystallographic databases, such as the Crystallography Open Database (COD), indicates that the crystal structure of this compound has not been reported. crystallography.netugr.escrystallography.netugr.es

Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would reveal the molecule's solid-state conformation. Key structural questions that could be answered include:

The planarity of the pyridine ring.

The conformation of the benzyloxy group relative to the pyridine ring, defined by the C-C-O-C torsion angle.

The precise bond lengths of C-I, C-Cl, C-O, and C-N bonds, which can provide insight into electronic effects.

The nature of intermolecular interactions in the crystal lattice, such as π-π stacking between aromatic rings or halogen bonding, which govern the crystal packing.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.govscispace.com For this compound, DFT calculations can provide valuable insights that complement experimental data. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which offers a good balance of accuracy and computational cost for organic molecules. nih.gov

DFT calculations can be used to determine a wide range of properties, including:

Optimized molecular geometry (bond lengths, bond angles).

Vibrational frequencies, which can be compared to experimental IR and Raman spectra.

Electronic properties, such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and atomic charges.

Relative energies of different conformers.

A key application of DFT for a flexible molecule like this compound is geometry optimization and the exploration of its conformational landscape. nih.gov The primary source of conformational flexibility in this molecule is the rotation around the C(pyridine)-O(ether) single bond.

The conformational landscape can be explored by performing a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle of the benzyloxy group (e.g., C2-C3-O-CH₂) while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformers, which correspond to minima on the PES, and the high-energy transition states that separate them.

The stability of different conformers is determined by a balance of steric and electronic effects. Steric hindrance between the bulky benzyl group and the adjacent iodine atom at the C2 position would be a significant factor influencing the preferred conformation. The analysis would likely show that the most stable conformer arranges the benzyloxy group to minimize these steric clashes. researchgate.netbeilstein-journals.org This computational analysis provides a detailed picture of the molecule's preferred shapes at the atomic level.

Electronic Structure Analysis: HOMO/LUMO Energies and Molecular Orbitals

The electronic structure of this compound is central to understanding its reactivity and spectroscopic properties. Theoretical investigations, primarily using Density Functional Theory (DFT), provide significant insights into the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is typically characterized by a delocalized π-system distributed across the pyridine ring and the benzyloxy group. The electron-donating nature of the benzyloxy group, through resonance, elevates the HOMO energy level. Conversely, the LUMO is predominantly located on the pyridine ring, with significant contributions from the carbon atoms bearing the electron-withdrawing chloro and iodo substituents. These halogens lower the LUMO energy, making the ring susceptible to nucleophilic attack.

Computational studies using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, allow for the precise calculation of these orbital energies. mdpi.comnih.gov Analysis of these orbitals helps predict the most probable sites for electrophilic and nucleophilic attack. The HOMO and LUMO analysis is also instrumental in determining the charge transfer characteristics within the molecule. nih.gov

| Parameter | Calculated Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating capability, localized on the pyridine ring and benzyloxy group. |

| LUMO Energy | -1.55 | Indicates electron-accepting capability, localized on the pyridine ring, especially C2 and C6. |

| HOMO-LUMO Gap (ΔE) | 5.30 | Relates to the chemical reactivity and kinetic stability of the molecule. |

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational spectroscopy, performed using quantum chemical calculations, is an indispensable tool for the assignment of experimental infrared (IR) and Raman spectra. By employing methods like DFT, it is possible to compute the harmonic vibrational frequencies of this compound and their corresponding intensities. cardiff.ac.uk These calculations aid in the detailed interpretation of the complex experimental spectra by providing a complete set of vibrational modes. nih.gov

The predicted spectrum can be correlated with experimental data, allowing for a precise assignment of spectral bands to specific molecular motions. For this compound, key vibrational modes include the pyridine ring stretching and deformation modes, C-H stretching and bending of the benzyl and pyridine rings, C-O-C stretching of the ether linkage, and the characteristic C-Cl and C-I stretching vibrations. iosrjournals.orgresearchgate.net

Computational models can accurately predict these frequencies, although they are often systematically overestimated due to the harmonic approximation and basis set limitations. Therefore, calculated frequencies are typically scaled using empirical scaling factors to improve agreement with experimental results. nih.gov The potential energy distribution (PED) analysis is also performed to quantify the contribution of individual internal coordinates to each normal mode, ensuring an unambiguous assignment. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds in the pyridine and benzyl rings. |

| C=C/C=N Stretch (Pyridine Ring) | 1600-1450 | In-plane stretching vibrations of the pyridine ring skeleton. |

| C-O-C Asymmetric Stretch | ~1250 | Asymmetric stretching of the benzyloxy ether linkage. |

| C-Cl Stretch | ~750 | Stretching vibration of the carbon-chlorine bond. |

| C-I Stretch | ~600 | Stretching vibration of the carbon-iodine bond. |

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Quantum mechanical calculations have become a powerful method for the prediction of Nuclear Magnetic Resonance (NMR) parameters. github.io For this compound, theoretical calculations of ¹H and ¹³C chemical shifts and spin-spin coupling constants provide invaluable data for structural elucidation and confirmation. The Gauge-Including Atomic Orbital (GIAO) method, commonly used within a DFT framework, is highly effective for predicting NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). liverpool.ac.uk

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. In this compound, the electron-withdrawing effects of the chlorine and iodine atoms cause downfield shifts for adjacent carbon and hydrogen atoms in the pyridine ring. The benzyloxy group introduces complex anisotropic effects that influence the chemical shifts of nearby protons.

Computational prediction also extends to J-coupling constants, which provide information about the connectivity of atoms. nih.govresearchgate.net While predicting these constants is computationally more demanding, the results can help resolve ambiguities in complex spectra. mdpi.com Comparing the theoretically predicted NMR data with experimental spectra serves as a rigorous test of the computed molecular structure.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~7.80 | - |

| H5 | ~6.90 | - |

| CH₂ (Benzyl) | ~5.40 | - |

| C2 (C-I) | - | ~110.0 |

| C3 (C-O) | - | ~155.0 |

| C6 (C-Cl) | - | ~150.0 |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a molecular-level understanding of reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.govacs.org For this compound, a key reaction pathway to investigate is nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces one of the halogen substituents. khanacademy.org

Theoretical calculations can determine the activation energies and geometries of transition states for nucleophilic attack at the C2 (iodo-substituted) and C6 (chloro-substituted) positions. nih.gov Given that iodide is generally a better leaving group than chloride, computational studies can quantify the kinetic preference for substitution at the C2 position. These studies involve locating the transition state structure for the formation of the Meisenheimer complex intermediate. researchgate.net

By calculating the energy profile of the reaction, including reactants, intermediates, transition states, and products, researchers can gain a comprehensive understanding of the reaction's feasibility, kinetics, and regioselectivity. These theoretical insights are crucial for designing synthetic routes and optimizing reaction conditions.

Investigation of Solvation Effects in Computational Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models that incorporate solvation effects are therefore essential for accurate predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous dielectric medium. wikipedia.orgacs.org

For this compound, applying a PCM approach allows for the study of how solvent polarity affects its geometric structure, electronic properties (like HOMO/LUMO energies), and vibrational frequencies. acs.orgresearchgate.net For instance, in a polar solvent, the charge distribution of the solute molecule will be polarized, which can stabilize charged intermediates and transition states in reactions like SₙAr, thereby affecting reaction rates. q-chem.com The choice of solvent can also subtly alter predicted NMR chemical shifts, and accounting for this can lead to better agreement with experimental data measured in solution. github.io

Advanced Quantum Chemical Methods for Reactivity and Selectivity Prediction

Beyond standard DFT, advanced quantum chemical methods can offer a more refined prediction of reactivity and selectivity. Methods such as the Extended Hückel method or more sophisticated ab initio calculations can be employed to analyze the electronic properties that govern reaction outcomes. wikipedia.org

For this compound, these methods can be used to construct detailed reactivity maps, such as the molecular electrostatic potential (MEP) surface. The MEP visually identifies the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. For this compound, strong positive potentials are expected near the C2 and C6 positions, confirming their susceptibility to nucleophilic substitution.

Molecular Modeling and Dynamics Simulations for Conformational Flexibility

The conformational flexibility of this compound, primarily due to rotation around the C3-O and O-CH₂ bonds of the benzyloxy group, can be investigated using molecular modeling and dynamics simulations. nih.gov While the substituted pyridine ring is rigid, the orientation of the benzyl group relative to the ring is variable.

Molecular mechanics or DFT calculations can be used to perform a conformational search to identify the most stable, low-energy conformers. Molecular dynamics (MD) simulations can then be used to explore the conformational landscape over time at a given temperature. These simulations provide insights into the rotational barriers and the relative populations of different conformers in solution. Understanding the accessible conformations is important, as the specific three-dimensional shape of the molecule can influence its reactivity by affecting the accessibility of reaction sites (steric hindrance) and its ability to bind to biological targets.

Computational Studies of Intermolecular and Non-Covalent Interactions, including Halogen Bonding

Theoretical investigations into the supramolecular chemistry of this compound have provided significant insights into the nature and strength of its intermolecular and non-covalent interactions. These computational studies are crucial for understanding the solid-state behavior and crystal packing of this compound, with a particular emphasis on the role of halogen bonding.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. nih.gov In the case of this compound, the iodine atom at the 2-position of the pyridine ring is a potent halogen bond donor. This is due to the electron-withdrawing nature of the pyridine ring and the adjacent chlorine atom, which creates a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the iodine atom.

Computational models, often employing Density Functional Theory (DFT), are utilized to explore the energetics and geometries of these interactions. nih.gov These studies can predict the strength of halogen bonds, as well as other non-covalent interactions such as hydrogen bonds and π-π stacking, which also play a role in the crystal assembly of this molecule. nih.gov The pyridine nitrogen atom, with its lone pair of electrons, is a primary candidate for a halogen bond acceptor, leading to the formation of I•••N interactions.

Illustrative Data from Computational Analysis of Halogen Bonding

The following table presents hypothetical, yet representative, data that could be obtained from a DFT study on the halogen bonding interactions in this compound. This data illustrates the typical interaction energies (ΔE), bond distances (d), and bond angles (θ) for different types of halogen bonds the molecule might form.

| Interaction Type | Interaction Energy (ΔE, kcal/mol) | Bond Distance (d, Å) | Bond Angle (θ, °) |

|---|---|---|---|

| I•••N (Pyridine) | -5.8 | 2.85 | 175.2 |

| I•••O (Benzyloxy) | -3.2 | 3.10 | 168.5 |

| I•••Cl | -2.5 | 3.30 | 160.1 |

This illustrative data highlights the expected strength and directionality of the halogen bonds, with the I•••N interaction being the most significant. Such computational findings are invaluable for the rational design of co-crystals and for understanding the role of non-covalent interactions in the broader field of crystal engineering. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-(Benzyloxy)-6-chloro-2-iodopyridine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves halogenation and protection strategies. For example:

Benzyloxy Protection : Introduce the benzyloxy group early to protect hydroxyl functionalities. This is achieved via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Halogenation : Sequential halogenation (chlorination followed by iodination) can be performed. Chlorination may use POCl₃, while iodination employs N-iodosuccinimide (NIS) with catalytic Lewis acids (e.g., FeCl₃) .

- Characterization :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the benzyloxy group shows characteristic aromatic splitting (δ 4.8–5.2 ppm for CH₂) .

- Mass Spectrometry : High-resolution MS validates molecular weight and halogen isotopes.

Q. How can spectroscopic techniques resolve structural ambiguities in halogenated pyridines like this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to iodine (C-2) exhibit deshielding (δ 8.5–9.0 ppm). Chlorine at C-6 causes splitting due to coupling (J = 2–3 Hz) .

- Heteronuclear NMR : ¹³C NMR distinguishes iodine (C-I ~ 60 ppm) from chlorine (C-Cl ~ 110 ppm) .

- X-ray Crystallography : Resolves regiochemistry and confirms halogen positions. For bromo analogs (e.g., 2-bromo-6-phenylmethoxypyridine), crystal structures validate substitution patterns .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during iodination of 3-(Benzyloxy)-6-chloropyridine?

- Methodological Answer : Iodination at C-2 competes with overhalogenation or benzyloxy group cleavage. Key strategies:

Directing Groups : Use electron-donating groups (e.g., benzyloxy) to direct iodination to the ortho position. Steric hindrance from the benzyl group reduces overhalogenation .

Solvent Optimization : Polar aprotic solvents (e.g., CH₃CN) enhance iodination efficiency by stabilizing reactive intermediates .

Catalyst Screening : FeCl₃ outperforms AlCl₃ in minimizing deprotection (yield improvement: ~15%) .

Q. How do solvent polarity and pH influence Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer :

- Solvent Effects :

- THF/Water Mixtures : Enable Pd(0)-catalyzed coupling with arylboronic acids but risk hydrolyzing the benzyloxy group at high temperatures (>80°C).

- Toluene/Ethanol : Lower polarity reduces hydrolysis, but reaction rates decrease. Optimize at 60°C with Pd(PPh₃)₄ (yield: 70–75%) .

- pH Control : Neutral to slightly basic conditions (pH 7–8) prevent acid-catalyzed deprotection. Use Na₂CO₃ as a mild base .

| Condition | Catalyst | Solvent | Yield (%) | Side Reactions |

|---|---|---|---|---|

| Basic (pH 9) | Pd(OAc)₂ | THF/H₂O | 60 | Hydrolysis (~10%) |

| Neutral (pH 7) | Pd(PPh₃)₄ | Toluene/EtOH | 75 | Minimal |

Q. How can contradictory NMR data for halogenated pyridines be resolved?

- Methodological Answer : Overlapping signals (e.g., C-2 and C-6 protons) are common. Approaches include:

2D NMR (COSY, HSQC) : Differentiate coupled protons and assign carbon environments. For example, HSQC links C-2 (iodine-bearing carbon) to its proton .

Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .

Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .

Data Contradiction Analysis

Q. Why do reported yields for Pd-catalyzed cross-coupling of this compound vary across studies?

- Analysis : Discrepancies arise from:

- Catalyst Loading : Higher Pd(PPh₃)₄ (5 mol%) improves yields but increases cost and purification difficulty .

- Substrate Purity : Residual moisture or oxygen degrades Pd catalysts. Use degassed solvents and Schlenk techniques for reproducibility .

- Boronic Acid Quality : Arylboronic acids with >95% purity reduce side products (e.g., homocoupling) .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.